2-Chloro-3-(dodecylamino)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a chloro group at the second position, a dodecylamino group at the third position, and a naphthalene-1,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with dodecylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants. The general procedure is as follows:
Reactants: 2,3-Dichloro-1,4-naphthoquinone and dodecylamine.
Solvent: Anhydrous methanol.
Reaction Conditions: The reaction mixture is stirred at 0°C for 24 hours.
Workup: The reaction mixture is concentrated using a rotary evaporator, and the crude product is extracted with chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dodecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The hydroquinone form can be oxidized back to the quinone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted naphthoquinones with various functional groups replacing the chloro group.
Reduction: 2-Chloro-3-(dodecylamino)hydroquinone.
Oxidation: Regeneration of the original naphthoquinone structure.
Scientific Research Applications
2-Chloro-3-(dodecylamino)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.
Comparison with Similar Compounds
2-Chloro-3-(dodecylamino)naphthalene-1,4-dione can be compared with other similar compounds such as:
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a dodecylamino group. Exhibits different biological activities and solubility properties.
2-Chloro-3-(n-butylamino)naphthalene-1,4-dione: Contains a butylamino group, leading to variations in its chemical reactivity and biological effects.
2-Chloro-3-(n-alkylamino)naphthalene-1,4-dione derivatives:
The uniqueness of this compound lies in its long dodecyl chain, which can influence its solubility, membrane permeability, and overall biological activity.
Properties
IUPAC Name |
2-chloro-3-(dodecylamino)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-19(23)21(25)17-14-11-12-15-18(17)22(20)26/h11-12,14-15,24H,2-10,13,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBILEWJOUYQMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286345 |
Source
|
Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22272-20-4 |
Source
|
Record name | NSC44942 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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